molecular formula C19H19N7O3 B2895759 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1795189-76-2

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2895759
CAS No.: 1795189-76-2
M. Wt: 393.407
InChI Key: REGOGKRMQHJKRS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a dioxin ring . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and ring closure . The exact methods can vary depending on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR and MS analysis . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through a variety of laboratory tests. These could include tests to determine its melting point, solubility, stability, and reactivity .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into compounds with a benzodioxin or piperazinyl methanone structure has led to the development of various heterocyclic compounds. These include the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities, indicating their potential in medicinal chemistry for drug development. The compounds were tested as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing high selectivity and efficacy in inhibiting COX-2, with substantial analgesic and anti-inflammatory activities comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial and Anticonvulsant Agents

The development of new pyridine derivatives showcases another area of scientific research application. These derivatives have shown variable and modest antimicrobial activity against bacteria and fungi. Such studies emphasize the potential of structurally related compounds in treating microbial infections (Patel, Agravat, & Shaikh, 2011). Additionally, compounds featuring triazinyl and pyrrolidinyl methanone structures have been synthesized for their anticonvulsant activities. These compounds were evaluated using the maximal electroshock (MES) test, indicating their potential as sodium channel blockers and anticonvulsant agents, with one compound showing significant potency compared to phenytoin, a reference drug (Malik & Khan, 2014).

Antipsychotic Drug Development

Research into conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors has identified compounds with potential as antipsychotic drugs. These compounds, featuring structural similarities to the queried compound, show selectivity and potency in vitro and in vivo assays, suggesting their utility in developing new treatments for psychiatric disorders (Raviña et al., 2000).

Antiproliferative Activity

Compounds containing elements of the queried structure have been evaluated for antiproliferative activity. For instance, a novel compound with a benzisoxazole and piperidinyl structure was synthesized and characterized, indicating potential applications in cancer research due to its molecular stability and interaction analyses (Prasad et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing protective clothing and eyewear, and working in a well-ventilated area .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities. This could include testing its effects on different types of cells and organisms, and investigating its potential uses in medicine or other fields .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c27-19(16-10-28-14-3-1-2-4-15(14)29-16)25-7-5-24(6-8-25)17-9-18(22-12-21-17)26-13-20-11-23-26/h1-4,9,11-13,16H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGOGKRMQHJKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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